molecular formula C15H13BrFNO4S B2629765 Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate CAS No. 2181829-39-8

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate

Cat. No.: B2629765
CAS No.: 2181829-39-8
M. Wt: 402.23
InChI Key: UGIUQLMYOOKVBC-UHFFFAOYSA-N
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Description

“Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate” is a chemical compound with the molecular formula C15H13BrFNO4S . It has a molecular weight of 402.2 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C15H13BrFNO4S . Unfortunately, the specific 2D or 3D structure is not provided in the retrieved sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. The molecular weight is given as 402.2 g/mol .

Scientific Research Applications

Antibacterial Activity

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate derivatives exhibit varied biological activities, including the action on bacterial growth. Derivatives of p-aminobenzoic acid, similar in structure to this compound, have shown sulfonamide activity, indicating potential antibacterial properties. Certain derivatives have demonstrated both sulfonamide and anti-sulfonamide activity, depending on their concentration and specific substituents, highlighting their dual role in bacterial growth modulation (Sirks, 2007).

Acaricide Properties

Similar compounds like Methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate have been identified as novel acaricides, substances used to kill ticks and mites. The structural orientation of these compounds, such as the intramolecular hydrogen bond formed between the sulfonamide H atom and the carbonyl O atom of the ester substituent, contributes to their acaricidal activity (Kimura & Hourai, 2005).

Cardioprotection through Na+/H+ Antiporter Inhibition

Compounds with structures related to this compound have been investigated for their potential in cardioprotection. Benzoylguanidines, which share a common functional group with this compound, have been studied as Na+/H+ exchanger (NHE) inhibitors. They have shown promise in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion, suggesting a potential role in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO4S/c1-9-3-5-10(6-4-9)23(20,21)18-14-8-12(16)11(7-13(14)17)15(19)22-2/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIUQLMYOOKVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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